

Application Notes and Protocols for NRX-103094 in Cell Culture

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Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

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Introduction

NRX-103094 is a small molecule "molecular glue" that potently enhances the interaction between β -catenin and its cognate E3 ubiquitin ligase, SCF β -TrCP.[1] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β -catenin.[2] [3] Dysregulation of the Wnt/ β -catenin signaling pathway is implicated in various cancers, making targeted degradation of β -catenin a promising therapeutic strategy. These application notes provide detailed protocols for utilizing **NRX-103094** in cell culture experiments to study its effects on β -catenin degradation and signaling.

Mechanism of Action

NRX-103094 acts by binding to the interface of the β -catenin: β -TrCP protein-protein interaction (PPI), effectively increasing the binding affinity.[2] This stabilization of the complex facilitates the transfer of ubiquitin molecules to β -catenin, marking it for degradation by the proteasome. This mechanism is particularly relevant for certain mutant forms of β -catenin that exhibit reduced binding to β -TrCP and are prevalent in cancer.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **NRX-103094**.

Table 1: In Vitro Activity of **NRX-103094**

Parameter	Substrate	Value	Reference
EC50	pSer33/S37A β -catenin peptide binding to β -TrCP	62 \pm 3 nM	[4]
Cooperativity	pSer33/S37A β -catenin peptide binding to β -TrCP	>1000-fold	[4]
Binding Affinity Enhancement	S33E/S37A phosphomimetic peptide to β -TrCP	From >5 μ M to 22 nM (with 40 μ M NRX-103094)	[1]

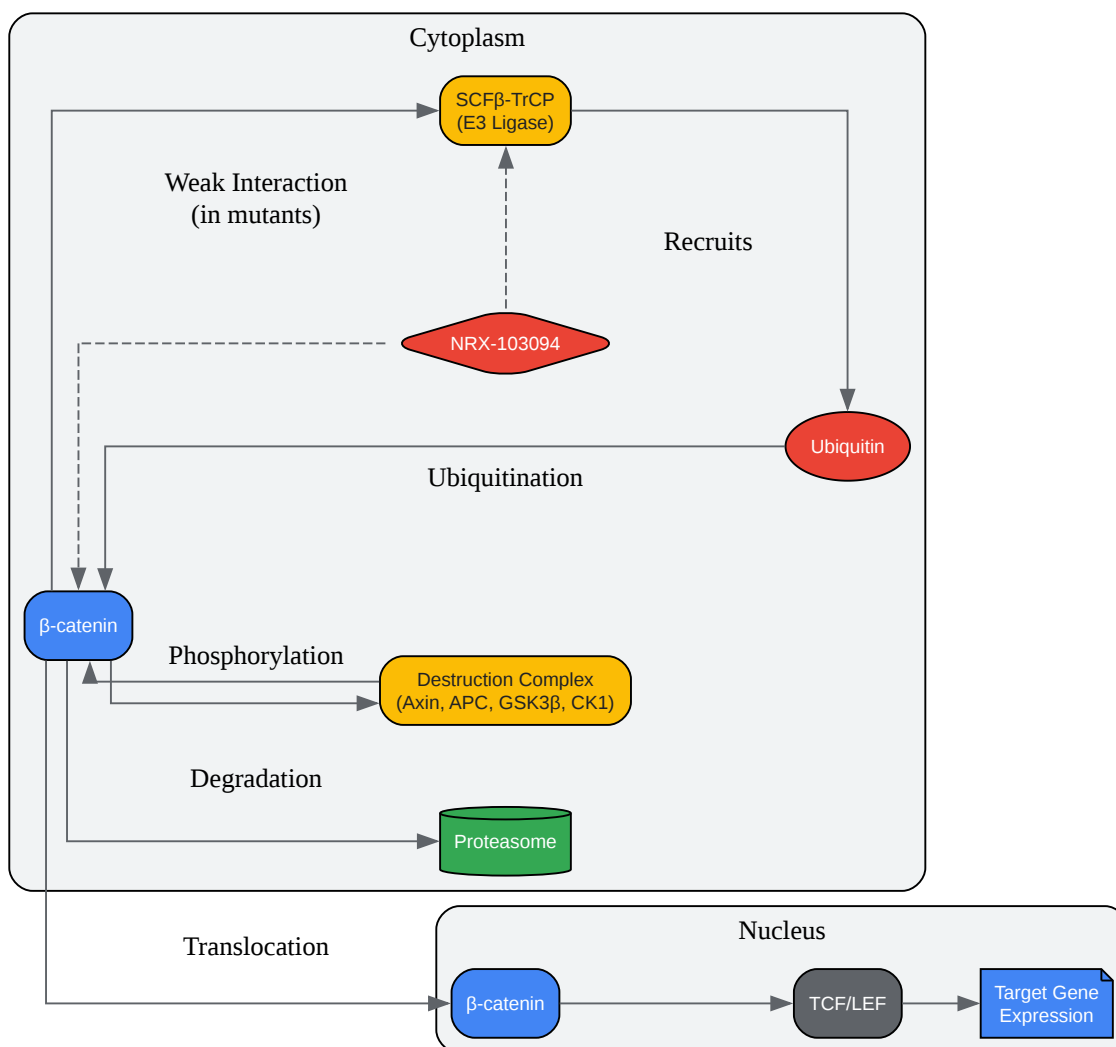
Table 2: Cellular Activity of **NRX-103094** (Example Data)

Cell Line	NRX-103094 Concentration (μ M)	Treatment Time (hours)	β -catenin Degradation (%)
TOV-112D	0.1	24	Data to be determined
TOV-112D	1	24	Data to be determined
TOV-112D	10	24	Data to be determined
TOV-112D	20	6	Significant ubiquitination observed
HEK293T (transfected)	20	24	Data to be determined

*Note: The percentage of β -catenin degradation is a placeholder and should be determined experimentally.

Signaling Pathway

The diagram below illustrates the mechanism of action of **NRX-103094** in the context of the Wnt/ β -catenin signaling pathway.



NRX-103094 enhances the interaction between β -catenin and SCF β -TrCP, leading to ubiquitination and proteasomal degradation.

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Caption: Mechanism of **NRX-103094**-induced β -catenin degradation.

Experimental Protocols

Cell Culture

a. Cell Lines:

- TOV-112D: Human ovarian carcinoma cell line with a homozygous S37A mutation in β -catenin.
- HEK293T: Human embryonic kidney cell line, suitable for transfection experiments.

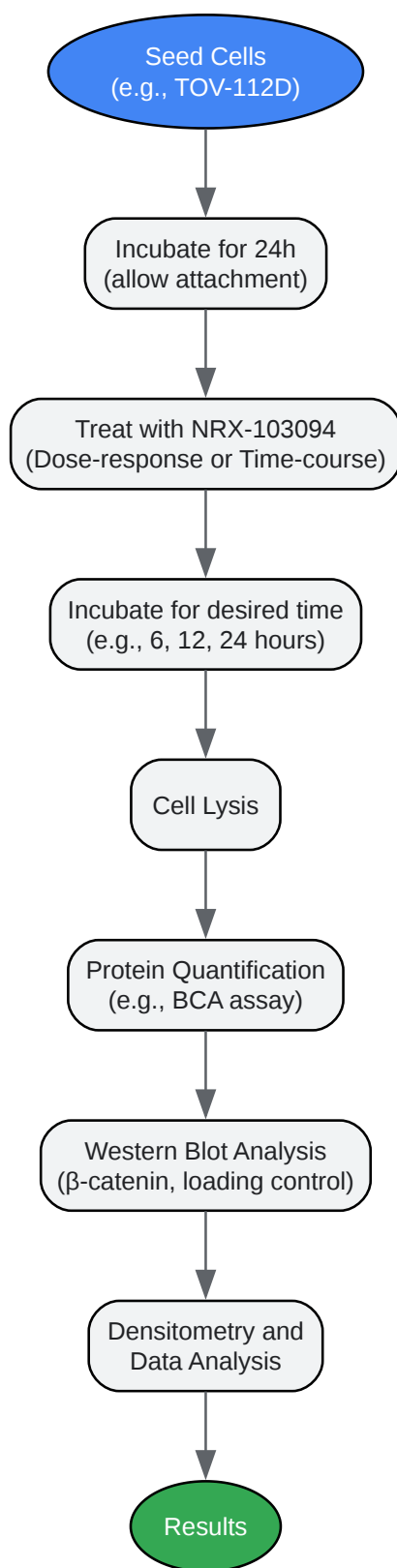
b. Culture Media:

- TOV-112D: A 1:1 mixture of MCDB 105 medium and Medium 199, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 μ g/mL streptomycin.

c. General Culture Conditions:

- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Passage cells upon reaching 80-90% confluency.

Experimental Workflow for β -catenin Degradation Assay



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Caption: Workflow for assessing β-catenin degradation.

Protocol for Western Blot Analysis of β -catenin

a. Materials:

- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary Antibodies:
 - Anti- β -catenin antibody
 - Anti-GAPDH or Anti- β -actin antibody (loading control)
- HRP-conjugated Secondary Antibody
- Chemiluminescent Substrate

b. Procedure:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add RIPA buffer and scrape the cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (cell lysate).
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate with the primary anti- β -catenin antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe with the loading control antibody.

Protocol for In-Cell Ubiquitination Assay

a. Materials:

- HEK293T cells
- Plasmids: His-tagged Ubiquitin, β -catenin (if overexpressing)
- Transfection Reagent
- **NRX-103094**
- Proteasome inhibitor (e.g., MG132)
- Denaturing Lysis Buffer (e.g., containing 1% SDS)
- Dilution Buffer (e.g., Triton X-100 based)
- Nickel-NTA Agarose Beads
- Wash Buffers
- Elution Buffer (e.g., containing imidazole)

b. Procedure:

- Transfection:
 - Co-transfect HEK293T cells with His-tagged ubiquitin and β -catenin expression plasmids.
- Treatment:
 - After 24-48 hours, treat the cells with **NRX-103094** and a proteasome inhibitor (e.g., 10 μ M MG132) for 4-6 hours.
- Cell Lysis (Denaturing):
 - Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
 - Boil the lysates and then dilute with a dilution buffer to reduce the SDS concentration.

- Pull-down of Ubiquitinated Proteins:
 - Incubate the lysates with Nickel-NTA agarose beads overnight at 4°C to capture His-tagged ubiquitinated proteins.
- Washing:
 - Wash the beads extensively with wash buffers to remove non-specific binding.
- Elution:
 - Elute the captured proteins with an elution buffer.
- Western Blot Analysis:
 - Analyze the eluted fractions by Western blotting using an anti- β -catenin antibody to detect ubiquitinated β -catenin species (which will appear as a high molecular weight smear).

Troubleshooting

- No β -catenin degradation observed:
 - Confirm the activity of **NRX-103094**.
 - Ensure the cell line expresses a form of β -catenin that can be targeted.
 - Optimize the concentration and treatment time of **NRX-103094**.
- High background in Western blots:
 - Optimize antibody concentrations and washing steps.
 - Ensure complete blocking of the membrane.
- Low yield in ubiquitination assay:
 - Confirm successful transfection.
 - Ensure efficient cell lysis and protein capture.

- Optimize the concentration of the proteasome inhibitor.

Conclusion

NRX-103094 is a valuable tool for studying the targeted degradation of β -catenin. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this molecular glue. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal experimental conditions for your specific cell line and research question.

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